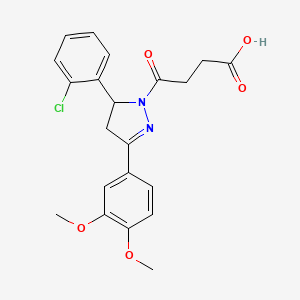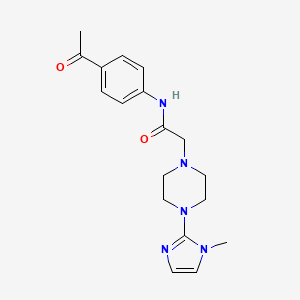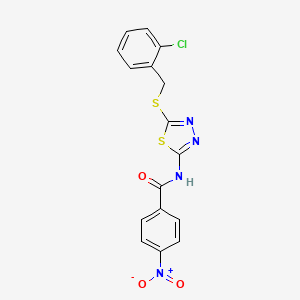![molecular formula C18H19F2N3O4 B2898080 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034306-65-3](/img/structure/B2898080.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a difluorocyclohexyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the difluorocyclohexyl group: This step often involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the oxadiazole ring: This can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and difluorocyclohexyl groups using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and the use of scalable reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring may contribute to its stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the difluorocyclohexyl and oxadiazole groups, making it less complex.
N-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the benzo[d][1,3]dioxole moiety, which may reduce its bioactivity.
2-(benzo[d][1,3]dioxol-5-yl)-N-(methyl)acetamide: Similar structure but lacks the oxadiazole ring, affecting its stability and reactivity.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-18(20)5-3-12(4-6-18)17-22-16(27-23-17)9-21-15(24)8-11-1-2-13-14(7-11)26-10-25-13/h1-2,7,12H,3-6,8-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGOKLPQVFOPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-fluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2898001.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide](/img/structure/B2898005.png)
![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2898006.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2898010.png)
![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)


![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2898020.png)
